3-Bromo-5-(N-Boc)aminomethylisoxazole
Description
3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS: 903131-45-3 or 154016-57-6) is a brominated isoxazole derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group. Its molecular formula is C₉H₁₃BrN₂O₃, with a molecular weight of 277.11 g/mol . This compound is primarily used as a pharmaceutical intermediate, synthesized via carbamate formation reactions involving Boc-protection strategies . Key industrial specifications include a purity of ≥99%, storage in cool/dry conditions, and availability in bulk quantities (e.g., 25 kg drums) .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNWOSFDTIOWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The Boc-protected aminomethyl group and bromine substitution on the isoxazole ring define the compound’s uniqueness. Below is a comparison with analogous bromoisoxazole derivatives:
Physicochemical Properties
- Spectral Data: IR: The Boc-protected compound shows characteristic carbonyl stretches (~1700 cm⁻¹) from the carbamate group . Non-Boc derivatives like (3-bromoisoxazol-5-yl)methanol exhibit O-H stretches (~3360 cm⁻¹) . NMR: The Boc group introduces distinct tert-butyl signals (~1.4 ppm in ¹H NMR) and carbamate carbonyl peaks (~155 ppm in ¹³C NMR) .
Key Findings and Industrial Considerations
Synthetic Utility: The Boc group enables selective functionalization of the aminomethyl group, critical for multi-step pharmaceutical syntheses .
Stability vs. Reactivity : Boc protection improves storage stability but may reduce bioavailability in final drug candidates due to steric effects .
Cost and Scalability : Industrial suppliers like CHEMLYTE SOLUTIONS offer the Boc-protected compound in bulk (25 kg drums), whereas smaller analogs are less commonly available at scale .
Q & A
Q. What are the key steps in synthesizing 3-Bromo-5-(N-Boc)aminomethylisoxazole, and how is its purity optimized?
The synthesis typically involves multi-step processes, including bromination, Boc-protection of the amine group, and isoxazole ring formation. Critical steps include controlling reaction temperatures (e.g., 0–5°C during bromination to prevent side reactions) and using anhydrous conditions to protect the Boc group. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity. Yield optimization requires careful stoichiometric balancing of reagents like tert-butyl dicarbonate (Boc₂O) .
Q. How is the compound characterized structurally, and what analytical methods are essential?
Structural confirmation relies on a combination of ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc methyl groups, ~6.2 ppm for isoxazole protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight (C₉H₁₃BrN₂O₃, exact mass 276.01095). FT-IR identifies functional groups (e.g., N–H stretch at ~3350 cm⁻¹, C=O from Boc at ~1700 cm⁻¹). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What are the stability considerations for handling and storing this compound?
The Boc group is sensitive to acidic conditions and elevated temperatures. Storage recommendations include airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Solubility in DMSO (≥50 mg/mL) makes it suitable for biological assays, but solutions should be used immediately to avoid decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?
Competing bromination at alternative sites or Boc-deprotection can occur. Strategies include:
- Using NBS (N-bromosuccinimide) with catalytic AIBN under UV light for regioselective bromination .
- Employing DMAP (4-dimethylaminopyridine) as a catalyst during Boc protection to accelerate carbamate formation and reduce side products . Kinetic monitoring via TLC or in-situ IR helps identify optimal reaction termination points .
Q. What methodologies are used to evaluate the compound’s potential as a NAMPT inhibitor in cancer research?
Biological activity is assessed through:
- Enzyme inhibition assays (e.g., recombinant NAMPT activity measured via fluorescence-based NAD⁺ quantification).
- Cell viability assays (e.g., IC₅₀ determination in HCT116 or A549 cell lines using MTT). Contradictory results in IC₅₀ values (e.g., 2–10 µM across studies) may arise from differences in cell permeability or off-target effects, necessitating orthogonal assays like thermal shift analysis or SPR binding studies .
Q. How does the Boc group’s stability impact downstream functionalization?
The Boc group is stable under basic conditions but cleaved by TFA or HCl in dioxane. For post-synthetic modifications (e.g., coupling with carboxylic acids via EDC/HOBt), Boc removal must precede these steps. Stability studies using TGA/DSC show decomposition onset at ~150°C, confirming compatibility with room-temperature reactions .
Q. What strategies resolve contradictions in reported solubility and bioavailability data?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are addressed by:
Q. How are regioselectivity challenges addressed in isoxazole functionalization?
Electrophilic substitution on the isoxazole ring favors the 5-position due to electronic effects. Directed ortho-metalation (e.g., using LDA) enables selective bromine substitution, while Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups. DFT calculations guide solvent and catalyst selection to minimize byproducts .
Methodological Notes
- Data Contradiction Analysis : Compare synthetic yields across literature (e.g., 60–85% for Boc protection) by auditing reaction scales, solvent purity, and catalyst loadings .
- Biological Assay Design : Include positive controls (e.g., FK866 for NAMPT inhibition) and validate results with CRISPR-based gene silencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
